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molecular formula C17H14N2O6S B8618116 (1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate CAS No. 921214-44-0

(1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate

Cat. No. B8618116
M. Wt: 374.4 g/mol
InChI Key: WMKMLIILSJQFAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07169926B1

Procedure details

A solution of tosyl chloride (30.0 g, 160 mmol) in 100 mL of acetonitrile was added to a stirred solution of the 4-hydroxy-1-methyl-3-nitro-1H-quinolin-2-one (32.0 g, 145.0 mmol), Et3N (17.65 g, 174.4 mmol), and DMAP (0.178 g, 1.45 mmol) in 300 mL of MeCN at 0° C. After the addition was complete, the reaction mixture was heated at 35° C. for 3 h. After the solvent was evaporated under reduced pressure, water (35 mL) and CH2Cl2 (50 mL) were added to the residue. The resulting precipitate was removed by filtration, and the filtrate was extracted with CH2Cl2 (3×200 mL). The combined extracts were dried, filtered through a plug of SiO2, and concentrated. The resulting residue was combined with the solid isolated earlier, and was triturated with ether to give 41.0 g (75%) of toluene-4-sulfonic acid 1-methyl-3-nitro-2-oxo-1,2-dihydro-quinolin-4-yl ester. 1H-NMR (CDCl3): δ 8.16 (dd, 1H, J=7.6, 1.2 Hz), 7.90 (m, 2H), 7.79 (m, 1H), 7.44 (m, 4H), 3.79 (s, 3H), 2.51 (s, 3H). MS: calculated for C17H14N2O6S+H 375.1; found: 375.3.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
17.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.178 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1](Cl)([C:4]1[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=1)(=[O:3])=[O:2].[OH:12][C:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[N:16]([CH3:23])[C:15](=[O:24])[C:14]=1[N+:25]([O-:27])=[O:26].CCN(CC)CC>C(#N)C.CN(C1C=CN=CC=1)C>[CH3:23][N:16]1[C:17]2[C:22](=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:13]([O:12][S:1]([C:4]2[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=2)(=[O:3])=[O:2])=[C:14]([N+:25]([O-:27])=[O:26])[C:15]1=[O:24]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Name
Quantity
32 g
Type
reactant
Smiles
OC1=C(C(N(C2=CC=CC=C12)C)=O)[N+](=O)[O-]
Name
Quantity
17.65 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
0.178 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
300 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
After the solvent was evaporated under reduced pressure, water (35 mL) and CH2Cl2 (50 mL)
ADDITION
Type
ADDITION
Details
were added to the residue
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with CH2Cl2 (3×200 mL)
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
FILTRATION
Type
FILTRATION
Details
filtered through a plug of SiO2
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
isolated earlier
CUSTOM
Type
CUSTOM
Details
was triturated with ether

Outcomes

Product
Name
Type
product
Smiles
CN1C(C(=C(C2=CC=CC=C12)OS(=O)(=O)C1=CC=C(C=C1)C)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 41 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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